Cas no 79-16-3 (N-Methylacetamide)

N-Methylacetamide 化学的及び物理的性質
名前と識別子
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- ACETIC ACID METHYLAMIDE
- ACETMETHYLAMIDE
- ACETYL METHYLAMIDE
- ACETYLMETHYLAMINE
- dimethylcarboxamide
- N-ACETYLMETHYLAMINE
- N-ACETYL-N-METHYLAMINE
- NMA
- N-METHYLACETAMIDE
- Acetamide,N-methyl-
- aceticacid,amide,n-methyl
- Acetylmethylammine
- CH3CONHCH3
- methyl-acetamid
- Methylacetamide
- Monomethylacetamide
- n-methyl-acetamid
- N-Methylethanamide
- n-monomethylacetamide
- N-MethylAcetylamide
- Acetamide,methyl
- Acetamide,N-methyl
- N-acetyl-methylamine
- :N-Methylacetamide
- Acetamide, N-methyl-
- Methyl acetamide
- N-Methyl-acetamide
- N-Methyl acetamide
- Acetamide, methyl-
- X 44
- Acetic acid, amide, N-methyl
- n-methylacetylamine
- OHLUUHNLEMFGTQ-UHFFFAOYSA-N
- V0T777481M
- NML
- PubChem10938
- N-Methylacetamide (ACI)
- ACE-NME
- NSC 747
- N-Methylacetamide,99%
- N-Methylacetamide
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- MDL: MFCD00008683
- インチ: 1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)
- InChIKey: OHLUUHNLEMFGTQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C)NC
- BRN: 1071255
計算された属性
- せいみつぶんしりょう: 73.05280
- どういたいしつりょう: 73.052764
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 42.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 29.1
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色針状結晶
- 密度みつど: 0.957 g/mL at 25 °C(lit.)
- ゆうかいてん: 26-28 °C (lit.)
- ふってん: 206°C(lit.)
- フラッシュポイント: 116 ºC
- 屈折率: n20/D 1.433(lit.)
- PH値: 7 (H2O)
- すいようせい: 解体
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 29.10000
- LogP: 0.14320
- ようかいせい: 水、アルコール、エーテル、アセトン、ベンゼン、クロロホルムに溶け、溶媒ガソリンに溶けない。
- かんど: 光に敏感
N-Methylacetamide セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H360
- 警告文: P201,P308+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 61
- セキュリティの説明: S53-S45
- RTECS番号:AC5960000
-
危険物標識:
- 爆発限界値(explosive limit):3.2-18.1%(V)
- リスク用語:R61
- ちょぞうじょうけん:使用しない場合は容器を閉じたままにします。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。容器を密閉する。
- TSCA:Yes
- セキュリティ用語:S45;S53
N-Methylacetamide 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関番号:
2942000000
N-Methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-54106-2.5g |
N-methylacetamide |
79-16-3 | 94% | 2.5g |
$27.0 | 2023-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1043678-500g |
N-Methylacetamide |
79-16-3 | 98% | 500g |
¥145.00 | 2024-07-28 | |
Enamine | EN300-54106-0.05g |
N-methylacetamide |
79-16-3 | 94% | 0.05g |
$19.0 | 2023-02-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013309-2.5kg |
N-Methylacetamide |
79-16-3 | 99% | 2.5kg |
¥632 | 2024-05-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013309-100g |
N-Methylacetamide |
79-16-3 | 99% | 100g |
¥53 | 2024-05-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013309-500g |
N-Methylacetamide |
79-16-3 | 99% | 500g |
¥164 | 2024-05-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M106450-100g |
N-Methylacetamide |
79-16-3 | 99% | 100g |
¥61.90 | 2023-09-02 | |
TRC | M293220-5g |
N-Methylacetamide |
79-16-3 | 5g |
$ 75.00 | 2022-06-04 | ||
TRC | M293220-100g |
N-Methylacetamide |
79-16-3 | 100g |
$230.00 | 2023-05-18 | ||
Enamine | EN300-54106-25.0g |
N-methylacetamide |
79-16-3 | 94% | 25.0g |
$38.0 | 2023-02-10 |
N-Methylacetamide 合成方法
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2.1 Solvents: Water ; 1 h, pH 7.4, 37 °C
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1.2 20 h, 80 °C
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N-Methylacetamide Raw materials
- 1,1,1-Trimethoxyethane
- Isopropenyl acetate
- N-methyl-N-(prop-2-en-1-yl)acetamide
- Acetone oxime
- Methylammonium Chloride
- Tetrachlorohydroquinone
- Acetamide, N-(2,4-dinitrophenoxy)-N-methyl-
- Methanamine, N-hydroxy-
- N-hydroxy-N-methylacetamide
N-Methylacetamide Preparation Products
N-Methylacetamide サプライヤー
N-Methylacetamide 関連文献
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1. The electrical conductance of solutions in solvents of high dielectric constant. Part 2.—Solutions in N-methylacetamideC. M. French,K. H. Glover Trans. Faraday Soc. 1955 51 1427
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Mansel Davies,J. C. Evans,R. Lumley Jones Trans. Faraday Soc. 1955 51 761
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3. Dielectric properties of pure liquid N-methyl acetamideMusa M. Omar J. Chem. Soc. Faraday Trans. 1 1980 76 711
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Hamza Boufroura,Laurent Sevaille,Nicolas Gigant,Emmanuelle Drège,Delphine Joseph New J. Chem. 2018 42 12403
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5. Electron spin resonance study of the reactions of hydrogen atoms with carboxylic acids and amides in sulphuric acid glassesFrederick S. Dainton,Howard R. Falle,G. Arthur Salmon J. Chem. Soc. Faraday Trans. 2 1975 71 644
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6. Spectroscopic studies of the solvation of amides with N—H groups. Part 1.—The carbonyl groupGraham Eaton,Martyn C. R. Symons,Pushti P. Rastogi J. Chem. Soc. Faraday Trans. 1 1989 85 3257
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Nikolai Manin,Mauricio C. da Silva,Igor Zdravkovic,Olga Eliseeva,Alexey Dyshin,Orhan Ya?ar,Dennis R. Salahub,Arkadiy M. Kolker,Michael G. Kiselev,Sergei Yu. Noskov Phys. Chem. Chem. Phys. 2016 18 4191
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8. Dielectric properties of N-methyl acetamide in carbon tetrachloride solutionMusa M. Omar J. Chem. Soc. Faraday Trans. 1 1978 74 115
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Jinyuan Wang,Yunzhi Liu,Nan Han,Yuan Gao,Jun Luo Org. Biomol. Chem. 2023 21 1878
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Hujun Shen,Zhenhua Wu,Chan Lu Phys. Chem. Chem. Phys. 2021 23 12850
N-Methylacetamideに関する追加情報
Introduction to N-Methylacetamide (CAS No. 79-16-3)
N-Methylacetamide, with the chemical formula C₃H₇NO and CAS number 79-16-3, is a widely used compound in the field of organic chemistry and pharmaceutical research. This versatile amide derivative is known for its significant role in various synthetic applications, particularly in the production of pharmaceutical intermediates and specialty chemicals. Its molecular structure, featuring a methyl group attached to an acetamide moiety, contributes to its unique reactivity and makes it a valuable tool in both academic and industrial settings.
The compound is primarily utilized as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of polar and non-polar substances makes it an ideal choice for many chemical reactions. In pharmaceutical research, N-Methylacetamide is often employed in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to facilitate smooth reaction pathways and enhance yield. Its stability under various reaction conditions further underscores its importance in synthetic chemistry.
Recent advancements in the field of medicinal chemistry have highlighted the potential of N-Methylacetamide as a key intermediate in the development of novel therapeutic agents. For instance, studies have demonstrated its role in the synthesis of protease inhibitors, which are crucial in the treatment of viral infections and cancer. The compound's ability to act as a nucleophile in peptide coupling reactions has also been exploited in the development of peptide-based drugs, which are gaining prominence due to their targeted therapeutic effects.
In addition to its pharmaceutical applications, N-Methylacetamide has found utility in materials science. Researchers have explored its use as a precursor in the synthesis of polymers and coatings, where its amide functionality contributes to the formation of strong, durable materials. The compound's compatibility with various polymerization techniques makes it a valuable asset in developing advanced materials with tailored properties.
The industrial production of N-Methylacetamide is typically achieved through the methylation of acetamide using methylating agents such as dimethyl sulfate or methyl iodide. This process is well-established and optimized for large-scale manufacturing, ensuring a consistent supply of high-purity material. The compound's relatively low toxicity and environmental impact further enhance its appeal as an industrial chemical.
From an environmental perspective, efforts have been made to develop more sustainable methods for producing N-Methylacetamide. Researchers are exploring catalytic processes that minimize waste and reduce energy consumption. These green chemistry approaches align with global initiatives to promote sustainable industrial practices and reduce the environmental footprint of chemical manufacturing.
The analytical characterization of N-Methylacetamide is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm its identity and purity. These analytical methods provide detailed insights into the compound's molecular structure and help ensure that it meets the stringent requirements for use in pharmaceutical and industrial applications.
In conclusion, N-Methylacetamide (CAS No. 79-16-3) is a multifaceted compound with significant applications across various scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis, solvent in organic reactions, and precursor in materials science underscores its importance. As research continues to uncover new uses and innovative applications for this versatile chemical, its relevance is expected to grow further, driving advancements in both academic research and industrial development.
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